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molecular formula C8H6N2O B079942 1,5-Naphthyridin-2(1H)-one CAS No. 10261-82-2

1,5-Naphthyridin-2(1H)-one

Cat. No. B079942
M. Wt: 146.15 g/mol
InChI Key: OJFSCKNLUYOABN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09174992B2

Procedure details

To a room temperature solution of (E)-methyl 3-(3-aminopyridin-2-yl)acrylate (3.63 g, 20.37 mmol) in MeOH (40 mL) was added sodium methoxide, 25 wt % solution in methanol (20.00 mL, 90 mmol). The reaction was heated at 60° C. for 6 h, the mixture was cooled to room temperature and the solvent was removed in vacuo to give tan solid. ESI-MS 147.0 [M+1].
Quantity
3.63 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3](/[CH:8]=[CH:9]/[C:10]([O:12]C)=O)=[N:4][CH:5]=[CH:6][CH:7]=1.C[O-].[Na+]>CO>[NH:1]1[C:2]2[C:3](=[N:4][CH:5]=[CH:6][CH:7]=2)[CH:8]=[CH:9][C:10]1=[O:12] |f:1.2|

Inputs

Step One
Name
Quantity
3.63 g
Type
reactant
Smiles
NC=1C(=NC=CC1)/C=C/C(=O)OC
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give tan solid

Outcomes

Product
Name
Type
Smiles
N1C(C=CC2=NC=CC=C12)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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